N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide
Description
N-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide is a synthetic sulfonamide derivative featuring a pyrrolidinone core substituted with a 3,4-dimethoxyphenyl group at the N1 position and a pyridine-3-sulfonamide moiety at the C3 position. This compound’s structural complexity arises from the integration of multiple pharmacophoric elements: the pyrrolidinone ring (a lactam) may confer conformational rigidity, the dimethoxyphenyl group could enhance lipophilicity and π-π interactions, and the sulfonamide-pyridine system is known for its role in modulating enzyme activity, particularly in kinase inhibition or carbonic anhydrase targeting .
The presence of methoxy groups may influence metabolic stability and binding affinity to target proteins compared to non-substituted aryl systems.
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-24-15-6-5-13(9-16(15)25-2)20-11-12(8-17(20)21)19-26(22,23)14-4-3-7-18-10-14/h3-7,9-10,12,19H,8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEGIZMJKVHZMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CN=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the pyrrolidinone ring, followed by the introduction of the dimethoxyphenyl group through electrophilic aromatic substitution. The final step involves the sulfonation of the pyridine ring to form the sulfonamide group. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate each step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or other aromatic rings.
Scientific Research Applications
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for targeting specific enzymes or receptors.
Industry: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Core Heterocycle Variations
- Target Compound: The pyrrolidinone core provides a rigid, planar lactam structure conducive to hydrogen bonding with enzyme active sites. This contrasts with the pyrazole core in , which offers a smaller, more electron-deficient aromatic system. Pyrazoles are often associated with enhanced metabolic stability due to reduced susceptibility to oxidative degradation.
- Piperidinylsulfonyl Benzamide Analogue : Shares the pyrrolidinone core with the target compound but replaces the pyridine-sulfonamide with a bulkier benzamide-piperidinylsulfonyl group. This substitution likely alters solubility (benzamide vs. pyridine) and target selectivity.
Substituent Effects
- Methoxy Groups (Target vs. ): Both compounds feature 3,4-dimethoxyphenyl substituents, which may improve membrane permeability compared to non-methoxy analogs.
- Sulfur-Containing Groups: The target’s sulfonamide group (-SO₂NH-) is a strong hydrogen-bond acceptor/donor, often critical for interacting with catalytic residues in enzymes like carbonic anhydrases. In contrast, the sulfide (-S-) group in is less polar but may confer redox-modulating properties.
Electronic and Steric Profiles
- Trifluoromethyl Group in : Introduces strong electron-withdrawing effects, which can enhance binding to hydrophobic pockets and improve metabolic stability. The absence of such groups in the target compound suggests differences in electronic interactions with targets.
- Aldehyde Functionality in : This reactive group may enable covalent binding to target proteins, a mechanism absent in the sulfonamide-based target compound.
Hypothetical Pharmacological Implications
- Comparative Solubility : The pyridine-sulfonamide in the target likely offers better aqueous solubility than the benzamide-piperidinylsulfonyl analog , which may translate to improved bioavailability.
Biological Activity
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a dimethoxyphenyl group and a pyridine sulfonamide moiety. The presence of these functional groups is significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can modulate enzyme activities or receptor functions, leading to various therapeutic effects. Although detailed mechanisms are still under investigation, initial studies suggest potential inhibition of enzymes related to inflammation and cancer pathways.
1. Antibacterial Activity
Several studies have evaluated the antibacterial properties of compounds similar to this compound. For instance, derivatives containing the sulfonamide group have shown significant antibacterial effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves inhibition of bacterial folate synthesis.
2. Enzyme Inhibition
Research indicates that compounds with similar structures exhibit enzyme inhibitory activities. For example, sulfonamide derivatives have been reported to inhibit acetylcholinesterase (AChE) and urease, which are crucial for treating conditions like Alzheimer's disease and urinary tract infections, respectively .
3. Antioxidant Activity
The compound may also possess antioxidant properties, which are essential in mitigating oxidative stress-related damage in cells. Studies on related compounds have demonstrated their ability to scavenge reactive oxygen species (ROS), thus protecting cellular integrity .
Study 1: Antibacterial Efficacy
A study conducted on various sulfonamide derivatives revealed that compounds structurally related to this compound exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The most active compounds had IC50 values ranging from 2.14 µM to 0.63 µM against these pathogens .
Study 2: Enzyme Inhibition Profile
In another investigation, derivatives were tested for their ability to inhibit AChE and urease. The findings indicated that several compounds showed promising inhibitory effects with IC50 values significantly lower than those of standard drugs used for comparison .
Data Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
